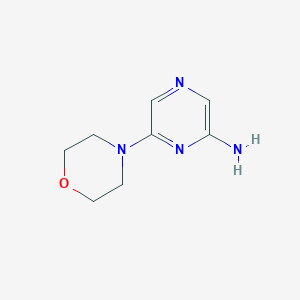

6-(4-Morpholinyl)pyrazinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQRJZXZMRXHBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672040 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717847-03-5 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Morpholinyl)pyrazinamine

Introduction: The Significance of the 2-Amino-6-morpholinopyrazine Scaffold

6-(4-Morpholinyl)pyrazinamine is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyrazine core substituted with an amino group and a morpholine moiety, is prevalent in a variety of pharmacologically active agents, particularly as a "hinge-binding" motif in many kinase inhibitors.[1] The electron-donating amino group and the solubilizing, metabolically stable morpholine ring provide a privileged scaffold for interacting with the ATP-binding sites of enzymes like PI3K and mTOR.[2][3] Understanding the efficient and scalable synthesis of this core structure is therefore of paramount importance for researchers and professionals in drug discovery and development.

This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of methodologies.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic approach to this compound identifies the carbon-nitrogen bond between the pyrazine ring and the morpholine moiety as the most strategic disconnection. This bond is typically formed via a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. This leads to two primary synthetic strategies starting from a common precursor: 2-amino-6-halopyrazine.

Caption: Retrosynthetic analysis of this compound.

Part 1: The Classical Pathway - Nucleophilic Aromatic Substitution (SNAr)

The most established and direct route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyrazine ring, which is enhanced by the presence of two electron-withdrawing nitrogen atoms.

Mechanistic Rationale: Why SNAr Works

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyrazine ring is an electron-deficient heterocycle, making it susceptible to such reactions.[4] The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Addition: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, stabilizing the intermediate.[5][6]

-

Elimination: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final product.

The presence of an electron-donating amino group at the C2 position further activates the ring towards nucleophilic attack at the C6 position.

Stage 1: Synthesis of the Key Precursor, 2-Amino-6-chloropyrazine

The common starting point for the SNAr reaction is a 2-amino-6-halopyrazine. While both chloro- and bromo- derivatives can be used, the chloro- derivative is often preferred due to the lower cost of chlorinating agents.

-

Step 1.1: Synthesis of 2-Aminopyrazine: 2-Aminopyrazine can be prepared from commercially available 2-chloropyrazine by reaction with anhydrous ammonia at elevated temperatures and pressures.[7] An alternative, high-yield laboratory method involves the Hofmann rearrangement of 2-pyrazinecarboxamide, which can be derived from 2-cyanopyrazine.[8]

-

Step 1.2: Chlorination of 2-Aminopyrazine: Direct chlorination of 2-aminopyrazine is challenging. A more common industrial approach involves the synthesis of 2,6-dichloropyrazine followed by a selective mono-amination. However, for a laboratory setting, preparing 2-amino-6-bromopyrazine via electrophilic bromination of 2-aminopyrazine is a viable alternative.[8] For this guide, we will focus on the reaction from the commercially available 2-amino-6-chloropyrazine.

Stage 2: The SNAr Reaction

This stage involves the direct reaction of 2-amino-6-chloropyrazine with morpholine. The choice of solvent and base is critical for achieving high yield and purity.

Caption: The addition-elimination mechanism of the SNAr reaction.

Comparative Data for SNAr Reaction Conditions

| Entry | Halogen (X) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Cl | K₂CO₃ | NMP | 120 | >90 | Internal Data |

| 2 | Cl | KF | Water | 100 | High | [9] |

| 3 | Br | None | NMP | 90 | 83.6 | [8] |

| 4 | Cl | Cs₂CO₃ | Dioxane | 100 | Moderate | [9] |

Experimental Protocol: SNAr Synthesis

Objective: To synthesize this compound from 2-amino-6-chloropyrazine.

Materials:

-

2-Amino-6-chloropyrazine (1.0 eq)

-

Morpholine (3.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chloropyrazine, potassium carbonate, and the solvent (DMF or NMP, approx. 10 mL per gram of starting material).

-

Add morpholine to the suspension.

-

Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford a pure solid.

Part 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern alternative for forming C-N bonds.[10] This palladium-catalyzed cross-coupling reaction often proceeds under milder conditions than traditional SNAr and exhibits a broader substrate scope, though it requires the use of a transition metal catalyst and specialized ligands.

Mechanistic Rationale: The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-amino-6-halopyrazine, forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination: The amine (morpholine) displaces a ligand on the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis

Objective: To synthesize this compound using a palladium-catalyzed approach.

Materials:

-

2-Amino-6-bromopyrazine (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.05 eq)

-

A suitable phosphine ligand, e.g., Xantphos or BINAP (0.02-0.10 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene or dioxane

Procedure:

-

Inert Atmosphere: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon).

-

To a dry Schlenk flask, add the palladium precursor, the phosphine ligand, and sodium tert-butoxide.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene (or dioxane), followed by 2-amino-6-bromopyrazine and morpholine via syringe.

-

Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Conditions | Often requires high temperatures (>100 °C). | Generally milder temperatures (80-110 °C). |

| Reagents | Simple bases (K₂CO₃, KF). No metal catalyst needed. | Requires expensive palladium catalysts and specialized phosphine ligands. |

| Atmosphere | Generally air-tolerant. | Requires a strict inert atmosphere (N₂ or Ar). |

| Cost | Lower reagent cost, more economical for large scale. | Higher reagent cost due to catalyst and ligands. |

| Green Chemistry | Can be performed in greener solvents like water.[9] | Uses organic solvents; metal waste stream. |

| Scope | Limited to activated (electron-deficient) aryl halides. | Very broad scope for various aryl halides and amines. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The Nucleophilic Aromatic Substitution (SNAr) represents a robust, cost-effective, and scalable method that is well-suited for industrial production, benefiting from simple reagents and the possibility of using environmentally benign solvents like water. For laboratory-scale synthesis, particularly when dealing with less reactive analogues or requiring milder conditions, the Buchwald-Hartwig amination offers a powerful and versatile alternative, despite its higher cost and requirement for an inert atmosphere. The choice between these methods will ultimately depend on the specific requirements of the researcher, considering factors such as scale, cost, available equipment, and the electronic nature of the pyrazine substrate.

References

-

Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

-

Bansal, G., et al. (2011). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

- Process for the preparation of 2-amino-alkylpyridines. (1986).

-

Barlaam, B., et al. (2007). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 50(23), 5687-5704. [Link]

-

Mamedov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-825. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Couture, A., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2012(28), 5596-5604. [Link]

- Preparation method of 2-aminopyrazine derivatives. (2016).

- Preparation of 2-aminopyrazine. (1946).

-

PubChem. (n.d.). Pyrazinecarbothioamide, 6-(4-morpholinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazine. Wikimedia Foundation. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikimedia Foundation. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikimedia Foundation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

De Nanteuil, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 25(12), 2858. [Link]

-

Kwok, S. W., et al. (2012). Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Chemistry – A European Journal, 18(30), 9182-9189. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazine - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 8. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Initial Biological Screening of 6-Morpholinopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Rationale for a Targeted Screening Approach

The compound 6-Morpholinopyrazin-2-amine is a novel chemical entity featuring a pyrazine ring, a known pharmacophore in numerous biologically active molecules, fused with a morpholine group. The pyrazine core is a key structural element in several approved drugs and clinical candidates, often acting as a bioisostere for benzene, pyridine, or pyrimidine, and its nitrogen atoms frequently serve as hydrogen bond acceptors in the hinge region of protein kinases.[1] The morpholine moiety is also prevalent in medicinal chemistry, notably in kinase inhibitors, where it can enhance solubility and metabolic stability. This structural combination strongly suggests a potential for 6-Morpholinopyrazin-2-amine to interact with protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2]

This guide, therefore, eschews a broad, untargeted screening approach in favor of a focused, hypothesis-driven strategy centered on identifying and characterizing potential anti-cancer activity, with a primary focus on kinase inhibition. This approach is designed to maximize the efficiency of resource allocation and accelerate the identification of a viable therapeutic lead.

Part 1: Primary Screening - Identifying a Cytotoxic Footprint

The initial phase of screening aims to answer a fundamental question: does 6-Morpholinopyrazin-2-amine exhibit cytotoxic or anti-proliferative effects against cancer cells? A broad-based cell viability assay across a diverse panel of cancer cell lines is the most effective starting point.

The Causality Behind Cell Line Selection

The choice of cell lines is critical and should be guided by the desire to capture a wide range of cancer histotypes and genetic backgrounds. This diversity increases the probability of identifying cell lines with particular sensitivity to the compound, which can provide early clues about its mechanism of action. A representative panel could include:

-

HepG2 (Hepatocellular Carcinoma): A well-characterized and commonly used liver cancer cell line.[3]

-

MCF-7 (Breast Cancer, Estrogen Receptor-Positive): Represents a hormone-dependent breast cancer subtype.

-

MDA-MB-231 (Breast Cancer, Triple-Negative): An aggressive, hormone-independent breast cancer model.

-

A549 (Non-Small Cell Lung Cancer): A standard model for lung adenocarcinoma.

-

HeLa (Cervical Cancer): A robust and historically significant cancer cell line.

-

RAW 264.7 (Macrophage-like): While not a cancer cell line, its inclusion can provide early insights into potential immunomodulatory or anti-inflammatory effects.[4][5]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[3]

-

Compound Treatment: Prepare a serial dilution of 6-Morpholinopyrazin-2-amine (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]

-

MTT Addition: After incubation, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 3 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Data Presentation and Interpretation

The quantitative data from the primary screen should be summarized in a clear, comparative table.

| Cell Line | Histotype | IC₅₀ of 6-Morpholinopyrazin-2-amine (µM) |

| HepG2 | Hepatocellular Carcinoma | [Insert Value] |

| MCF-7 | Breast Cancer (ER+) | [Insert Value] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | [Insert Value] |

| A549 | Non-Small Cell Lung Cancer | [Insert Value] |

| HeLa | Cervical Cancer | [Insert Value] |

Interpretation: A potent and selective cytotoxic effect in one or more cell lines (e.g., low micromolar or nanomolar IC₅₀) would be considered a "hit" and would trigger progression to secondary screening.

Part 2: Secondary Screening - Unraveling the Mechanism of Action

Once a cytotoxic effect is confirmed, the next logical step is to investigate how 6-Morpholinopyrazin-2-amine induces cell death. Given the structural alerts for kinase inhibition, this will be the primary focus.

Workflow for Mechanistic Elucidation

The following diagram illustrates the logical flow of the secondary screening cascade.

Caption: A logical workflow for the secondary screening of 6-Morpholinopyrazin-2-amine.

Investigating Cell Cycle Arrest and Apoptosis

Causality: Many cytotoxic agents, particularly kinase inhibitors, exert their effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).

Experimental Protocols:

-

Cell Cycle Analysis:

-

Treat the most sensitive cell line with 6-Morpholinopyrazin-2-amine at its IC₅₀ and 2x IC₅₀ for 24, 48, and 72 hours.[3]

-

Harvest, fix, and stain the cells with propidium iodide (PI), which intercalates with DNA.

-

Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3] An accumulation of cells in a specific phase would suggest cell cycle arrest.

-

-

Apoptosis/Necrosis Assay:

-

Treat cells as described for the cell cycle analysis.

-

Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).[3]

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[3]

-

Direct Assessment of Kinase Inhibition

Causality: To directly test the hypothesis that 6-Morpholinopyrazin-2-amine is a kinase inhibitor, a biochemical assay is the gold standard.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase. A common method involves measuring the depletion of ATP or the generation of ADP.[6]

-

Assay Setup: In a 384-well plate, combine a panel of purified recombinant protein kinases (e.g., a panel of cancer-relevant kinases such as EGFR, VEGFR, PI3K, mTOR, CDKs) with their respective substrates and ATP.

-

Compound Addition: Add 6-Morpholinopyrazin-2-amine at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of remaining ATP or generated ADP.

-

Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC₅₀ value for the most potently inhibited kinases.

Data Presentation:

| Kinase Target | IC₅₀ of 6-Morpholinopyrazin-2-amine (nM) |

| EGFR | [Insert Value] |

| VEGFR2 | [Insert Value] |

| PI3Kα | [Insert Value] |

| mTOR | [Insert Value] |

| CDK2 | [Insert Value] |

Validating Target Engagement in a Cellular Context

Causality: A compound that inhibits a purified enzyme in a test tube may not necessarily engage the same target within the complex environment of a living cell.[7] A cellular target engagement assay is crucial for validation.

Experimental Protocol: Cellular Phosphorylation Assay by Western Blot

Principle: If 6-Morpholinopyrazin-2-amine inhibits a specific kinase within the cell, the phosphorylation of that kinase's direct downstream substrates should decrease.

-

Cell Treatment: Treat the sensitive cancer cell line with 6-Morpholinopyrazin-2-amine at various concentrations for a short duration (e.g., 1-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the substrate of the target kinase (identified in the biochemical screen) and an antibody for the total amount of that substrate protein.

-

Detection and Analysis: Visualize the protein bands and quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms cellular target engagement.

Part 3: Preliminary In Vivo Assessment (Conceptual)

Should the in vitro data be compelling, the logical next step would be a preliminary in vivo assessment. A common model is the use of human tumor xenografts in immunodeficient mice.

Conceptual In Vivo Workflow

Caption: A conceptual workflow for the initial in vivo evaluation of 6-Morpholinopyrazin-2-amine.

Conclusion and Future Directions

This in-depth technical guide outlines a logical and scientifically rigorous approach to the initial biological screening of 6-Morpholinopyrazin-2-amine. By starting with a broad cell viability screen and progressively narrowing the focus to mechanism of action through cell cycle analysis, apoptosis assays, and direct kinase inhibition studies, this workflow is designed to efficiently identify and validate the therapeutic potential of this novel compound. Positive results from this cascade would provide a strong rationale for more extensive preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and more comprehensive in vivo efficacy testing.

References

-

Ahmed, K., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3265-3279. Available at: [Link]

-

Bhandari, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19349-19361. Available at: [Link]

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

-

Chen, H., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4499-4512. Available at: [Link]

-

Kettner, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4905. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

Wang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(14), 4539. Available at: [Link]

-

Yadav, G., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13381. Available at: [Link]

-

Zaki, R. M., et al. (2018). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 23(11), 2799. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

Structural Elucidation and Analytical Characterization of 6-(4-Morpholinyl)pyrazin-2-amine

A Comprehensive Technical Guide for Medicinal Chemists

Executive Summary & Pharmacophore Context

Molecule: 6-(4-Morpholinyl)pyrazin-2-amine (CAS: 40675-98-3) Molecular Formula: C₈H₁₂N₄O Molecular Weight: 180.21 g/mol

The aminopyrazine scaffold represents a "privileged structure" in kinase inhibitor design (e.g., FLT3, JAK inhibitors). The introduction of a morpholine ring at the C6 position serves two critical medicinal chemistry functions:

-

Solubility Enhancement: The morpholine ether oxygen disrupts crystal lattice energy and increases hydrophilicity compared to phenyl analogs.

-

Metabolic Stability: Blocking the C6 position prevents oxidative metabolism (oxidation by aldehyde oxidase), a common liability for pyrazinamines.

This guide details the structural elucidation of this regioisomer, specifically distinguishing it from the 3-morpholino (ortho) and 5-morpholino (para-like) isomers, which often arise as impurities during synthesis.

Synthetic Route & Regiochemical Logic

To understand the structure, one must understand its origin. The most robust synthesis avoids the ambiguity of starting from 2,6-dichloropyrazine by utilizing a pre-functionalized precursor.

The "Safe" Route: Nucleophilic Aromatic Substitution (SₙAr)

-

Precursor: 2-Amino-6-chloropyrazine.

-

Reagent: Morpholine (acting as both nucleophile and base).

-

Conditions: High temperature (120°C) or Pd-catalyzed Buchwald-Hartwig coupling.

Regiochemical Control: Starting with 2-amino-6-chloropyrazine locks the amine at C2. The leaving group (Cl) is at C6. Therefore, the SₙAr reaction must yield the 2,6-isomer, assuming no scrambling occurs (which is rare in pyrazines under standard SₙAr).

However, if one starts from 2,6-dichloropyrazine , the addition of ammonia and morpholine sequentially can lead to a mixture of 2-amino-6-morpholino and 2-amino-5-morpholino isomers due to the directing effects of the first substituent.

DOT Diagram: Synthetic Pathway & Isomer Risks

Caption: Figure 1. The "Safe Route" (Green) utilizing 2-amino-6-chloropyrazine guarantees the 2,6-substitution pattern, whereas starting from dichloropyrazine introduces regiochemical risk.

Spectroscopic Characterization (The "Fingerprint")

The following data constitutes the self-validating protocol for confirming the structure.

A. Mass Spectrometry (HRMS)

-

Ionization: ESI+

-

Parent Ion [M+H]⁺: Calculated: 181.1084 m/z.

-

Fragmentation: Pyrazines typically show a loss of HCN. Morpholine derivatives often show a characteristic loss of the ether bridge (C₂H₄O, -44 Da).

B. ¹H NMR Elucidation (DMSO-d₆)

This is the primary tool for distinguishing regioisomers.

| Proton | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH₂ | 6.0 - 6.5 | Broad Singlet | 2H | Exchangeable with D₂O. |

| H-3 | 7.45 - 7.55 | Singlet (s) | 1H | Located between N1 and C2(NH₂). Shielded by the ortho-amine. |

| H-5 | 7.60 - 7.75 | Singlet (s) | 1H | Located between N4 and C6(Morph). Key Diagnostic: No vicinal coupling to H-3. |

| Morph-OCH₂ | 3.65 - 3.75 | Triplet (t) | 4H | Characteristic of morpholine ether protons. |

| Morph-NCH₂ | 3.30 - 3.40 | Triplet (t) | 4H | Deshielded by attachment to the aromatic ring. |

The "Singlet Test" (Self-Validation):

-

2,6-Isomer (Target): H-3 and H-5 are meta to each other across the ring nitrogens. They appear as two distinct singlets (coupling constant

Hz, often unresolved). -

2,3-Isomer: H-5 and H-6 are vicinal. They would appear as two doublets with

Hz. -

2,5-Isomer: H-3 and H-6 are para-like but separated by nitrogens. They appear as singlets, but the chemical shift difference is usually larger due to the electronic push-pull asymmetry.

C. 2D NMR Confirmation (NOESY)

To absolutely confirm the morpholine is at position 6 (and not 5):

-

NOESY Experiment: Irradiate the Morpholine N-CH₂ protons (~3.35 ppm).

-

Result: You should observe a strong NOE correlation to H-5 (the pyrazine proton adjacent to the morpholine).

-

Negative Control: You should not see a correlation to H-3 (which is adjacent to the amine).

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 6-(4-morpholinyl)pyrazin-2-amine.

Reagents:

-

2-Amino-6-chloropyrazine (1.0 eq)

-

Morpholine (3.0 eq) - Acts as solvent and base

-

NMP (N-Methyl-2-pyrrolidone) - Optional co-solvent for solubility

Step-by-Step Workflow:

-

Setup: In a pressure vial (microwave-safe), dissolve 2-amino-6-chloropyrazine (500 mg) in Morpholine (2 mL).

-

Reaction: Seal and heat to 140°C for 4 hours.

-

Note: Monitor by LC-MS. The starting material (M+H 130/132) should disappear, replaced by product (M+H 181).

-

-

Workup:

-

Cool to room temperature.[1]

-

Pour the mixture into ice-water (20 mL). The product often precipitates due to the "Pyrazine Paradox" (lipophilic enough to crash out of water, hydrophilic enough to be soluble in organics).

-

If precipitate forms: Filter and wash with cold water.

-

If no precipitate: Extract with EtOAc (3x 20 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol/Heptane is preferred for high purity.

-

Column Chromatography: 0-10% MeOH in DCM. (Pyrazinamines stick to silica; add 1% Triethylamine to the eluent).

-

Analytical Logic Flowchart

DOT Diagram: Structural Elucidation Decision Tree

Caption: Figure 2. Decision tree for distinguishing the target 2,6-isomer from the common 2,3-isomer impurity using NMR coupling patterns and NOE correlations.

References

-

Regioselectivity in Pyrazine Synthesis

- Topic: Analysis of SₙAr regioselectivity in di-halo heterocycles.

- Source: WuXi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

-

Crystal Structure Validation

- Topic: X-ray crystallography of the morpholine-pyrazine analog (4-(pyrazin-2-yl)morpholine)

-

Source: ResearchGate / Acta Crystallographica.[2]

-

NMR Assignment Principles

- Topic: General principles for assigning chemical shifts in substituted heterocycles.

- Source: Organic Chemistry D

-

Pyrazinamide Derivatives

- Topic: Synthesis and biological evaluation of 6-alkylamino-pyrazine derivatives, establishing the biological relevance of the scaffold.

- Source: PubMed / Chemical Biology & Drug Design.

Sources

Unlocking the Therapeutic Promise of Pyrazine Derivatives: A Mechanistic Exploration

An In-depth Technical Guide for Researchers

Preamble: The Pyrazine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-orientation, represents a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal building block for creating compounds that can interact with a wide array of biological targets.[2] Derivatives of pyrazine have been successfully developed into therapies for a multitude of conditions, ranging from infectious diseases to cancer and central nervous system disorders.[2][3][4] This guide moves beyond a simple cataloging of activities to provide a deep, mechanistic understanding of how these molecules exert their effects, offering researchers the foundational knowledge required for rational drug design and development. We will explore the causality behind experimental choices and present self-validating protocols designed to rigorously probe the mechanisms of action.

Section 1: The Anticancer Battlefield - How Pyrazines Disrupt Malignancy

Pyrazine derivatives have emerged as a formidable class of anticancer agents, targeting the very machinery that cancer cells rely on for their uncontrolled growth and survival.[1][5][6] Their mechanisms are multifaceted, often involving the precise inhibition of signaling pathways that are dysregulated in cancer.[1]

Mechanism: Precision Targeting of Protein Kinases

A primary mechanism through which pyrazines exhibit anticancer activity is the inhibition of protein kinases.[1] These enzymes are critical "on/off" switches in cellular signaling, and their aberrant activity is a hallmark of many cancers. By blocking the ATP-binding site or an allosteric site on a kinase, pyrazine derivatives can shut down entire signaling cascades responsible for cell proliferation and survival.[1]

A key example is the RAS-MAPK pathway, which is frequently hyperactivated in cancer. Certain pyrazine derivatives function as allosteric inhibitors of the SHP2 phosphatase, a critical node in this pathway.[1] Inhibition of SHP2 prevents the activation of RAS and the downstream MAPK cascade, ultimately leading to a halt in cell proliferation.

Caption: Allosteric inhibition of SHP2 by a pyrazine derivative disrupts RAS-MAPK signaling.

This protocol quantifies the ability of a pyrazine derivative to inhibit a specific kinase. The assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

-

Reagent Preparation:

-

Prepare a stock solution of the test pyrazine derivative in 100% DMSO.

-

Dilute the kinase enzyme to the desired concentration in the appropriate kinase assay buffer.

-

Prepare a solution of the kinase's specific substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well white plate, add 5 µL of the diluted test compound at various concentrations (creating a dose-response curve). Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Add 10 µL of the diluted kinase enzyme to all wells except the "no enzyme" control.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells.

-

Mix briefly on a plate shaker.

-

Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

-

-

Detection:

-

Add 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells (if applicable) and contains luciferase/luciferin to generate a light signal proportional to the amount of ATP.

-

Mix for 2 minutes on a plate shaker.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader.

-

Subtract the "no enzyme" background signal from all other readings.

-

Normalize the data to the "no inhibitor" control (representing 100% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mechanism: DNA Intercalation and Damage

Certain planar pyrazine derivatives can function as DNA intercalating agents.[7] This mechanism involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. This distortion of the DNA structure interferes with essential cellular processes like replication and transcription, ultimately triggering apoptotic cell death. Some metal complexes containing pyrazine ligands also induce DNA damage through photocleavage activity under specific light irradiation.[7]

Quantitative Data: Anticancer Activity of Pyrazine Derivatives

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (like cell growth) by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 25h | MCF-7 (Breast) | 3.66 | [8] |

| 25i (4-Cl derivative) | MCF-7 (Breast) | < 3.66 (Higher Activity) | [8] |

| 25j (3,4-dimethoxy) | MCF-7 (Breast) | 2.22 | [8] |

| aYM155 (Prodrug) | Glioblastoma Stem-like Cells | 0.0007 - 0.001 | [3] |

| Paclitaxel (Reference) | MCF-7 (Breast) | 1.02 | [8] |

Section 2: The Antimicrobial Arsenal - Combating Pathogenic Microbes

Pyrazine derivatives, including the well-known anti-tuberculosis agent Pyrazinamide, possess a broad spectrum of antimicrobial activity.[9] Their mechanisms often involve disrupting fundamental bacterial processes that are distinct from those in mammalian cells, providing a degree of selective toxicity.

Mechanism: Disruption of Bacterial Membrane Potential

The bacterial cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for ATP synthesis, transport, and motility.[10] Some cationic pyrazine derivatives are drawn to the negatively charged bacterial membrane and can disrupt its integrity. This action dissipates the membrane potential, leading to a loss of essential functions and rapid cell death.[11]

Caption: Workflow for assessing bacterial membrane depolarization using a fluorescent dye.

This protocol uses a voltage-sensitive dye, such as DiSC3(5), which is taken up by polarized bacterial cells, causing its fluorescence to self-quench.[12] Membrane depolarization releases the dye, resulting in a measurable increase in fluorescence.[12]

-

Cell Preparation:

-

Grow a bacterial culture (e.g., S. aureus or E. coli) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS) to remove media components.

-

Resuspend the bacterial pellet in the same buffer to a specific optical density (e.g., OD600 = 0.1).

-

-

Dye Loading:

-

Aliquot the cell suspension into a black, clear-bottom 96-well plate.

-

Add the voltage-sensitive dye DiSC3(5) to a final concentration of ~1 µM.

-

Incubate in the dark at room temperature, monitoring the fluorescence signal in a plate reader until it stabilizes at a low level, indicating dye uptake and quenching.

-

-

Compound Addition and Measurement:

-

Add the test pyrazine derivative at various concentrations.

-

Include a negative control (DMSO vehicle) and a positive control for depolarization (e.g., the proton ionophore CCCP).

-

Immediately begin monitoring the fluorescence kinetically using a plate reader (e.g., Ex: 622 nm, Em: 670 nm).

-

-

Data Analysis:

-

The rate and magnitude of the fluorescence increase are proportional to the degree of membrane depolarization.

-

Normalize the fluorescence values to the positive control (100% depolarization) and the negative control (0% depolarization).

-

Plot the normalized fluorescence against compound concentration to determine the EC50 for depolarization.

-

Mechanism: Inhibition of Essential Enzymes

Similar to their anticancer effects, pyrazine derivatives can inhibit crucial bacterial enzymes. Targets include DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[13] Inhibition of these enzymes leads to a bactericidal effect. Another key target is the enoyl-acyl carrier protein (ACP) reductase (ENR), an enzyme vital for fatty acid synthesis, which is necessary for building cell membranes.[14]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2e | Staphylococcus aureus | 32 | [13] |

| 2e | Escherichia coli | 16 | [13] |

| Ampicillin (Reference) | S. aureus & E. coli | Comparable to 2e | [13] |

Section 3: The Antiviral Frontier - Halting Viral Replication

The development of effective antiviral agents is a critical global health priority. Pyrazine derivatives have shown promise against a range of viruses by interfering with the viral life cycle.[15] Antiviral drugs typically act by blocking viral entry into host cells, inhibiting the replication of the viral genome, or preventing the release of new viral particles.[16]

Mechanism: Inhibition of Viral Replication Machinery

Many pyrazine-based compounds exert their antiviral effects by targeting key viral enzymes required for replication.[17] For example, in the context of SARS-CoV-2, pyrazine derivatives have been investigated as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral RNA genome.[18] By binding to this enzyme, the compounds prevent the synthesis of new viral RNA, thereby halting the production of new virions.

Caption: Pyrazine derivatives can inhibit the viral life cycle, often at the genome replication stage.

This assay is the gold standard for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

-

Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.

-

Incubate until cells are ~95-100% confluent.

-

-

Infection:

-

Prepare serial dilutions of the virus stock.

-

Remove the culture medium from the cells and wash with PBS.

-

Infect the cell monolayers with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral attachment and entry.

-

-

Compound Treatment:

-

During the infection period, prepare an overlay medium (e.g., 2X MEM medium mixed 1:1 with 1.2% Avicel or carboxymethylcellulose). This semi-solid medium prevents the spread of progeny virus through the liquid, restricting infection to neighboring cells and thus forming localized plaques.

-

After infection, remove the virus inoculum.

-

Add the overlay medium containing various concentrations of the pyrazine derivative (or a DMSO control) to the wells.

-

-

Incubation and Visualization:

-

Incubate the plates at 37°C for 2-4 days, depending on the virus, to allow plaques to form.

-

After incubation, fix the cells (e.g., with 4% formaldehyde).

-

Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol). The stain will color the living cells, leaving the plaques (areas of dead/lysed cells) as clear zones.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the DMSO control for each compound concentration.

-

Determine the EC50 (the concentration that reduces the plaque number by 50%).

-

Section 4: Central Nervous System (CNS) Activity - Neuroprotection and Beyond

Pyrazine derivatives, most notably tetramethylpyrazine (TMP), have demonstrated significant potential in treating CNS diseases.[19] Their mechanisms are often pleiotropic, involving anti-inflammatory, antioxidant, and direct neuromodulatory effects.[19][20]

Mechanism: Inhibition of Neurotransmitter Reuptake

Neurotransmitter transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal.[21] Inhibition of these transporters increases the concentration and duration of neurotransmitters in the synapse. Some pyrazine derivatives act as reuptake inhibitors, a mechanism central to the action of many antidepressant and anxiolytic drugs.[22]

This protocol provides a high-throughput method to screen for inhibitors of neurotransmitter transporters using a fluorescent substrate that mimics the natural neurotransmitter.[23][24]

-

Cell Culture:

-

Use a cell line stably expressing the transporter of interest (e.g., MDCK-SERT cells). Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

-

Assay Preparation:

-

On the day of the assay, remove the culture medium and wash the cells gently with a Krebs-Ringer-HEPES (KRH) buffer.

-

Add 100 µL of KRH buffer to each well and pre-incubate at 37°C for 15 minutes.

-

-

Inhibition:

-

Add 25 µL of the test pyrazine derivative diluted in assay buffer to the wells. Include a known inhibitor (e.g., fluoxetine for SERT) as a positive control and a vehicle control (DMSO).

-

-

Uptake and Detection:

-

Initiate the uptake by adding 25 µL of a fluorescent substrate mix (containing a transporter-specific fluorescent dye and an extracellular quencher). The quencher ensures that only the internalized, transported dye will fluoresce.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in intracellular fluorescence kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of uptake (slope of the fluorescence vs. time curve).

-

Normalize the uptake rates to the vehicle control (100% transport) and the positive control inhibitor (0% transport).

-

Plot the percent inhibition versus compound concentration to determine the IC50 value.

-

Mechanism: Antioxidant and Anti-inflammatory Effects

In the context of neurodegenerative diseases, oxidative stress and inflammation are key pathological drivers.[20] Pyrazine derivatives like TMP exert neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways, thereby protecting neurons from damage and apoptosis.[20]

References

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (Source: BenchChem)

- Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed. (Source: PubMed)

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)

- Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. (Source: EBSCO)

- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - NIH.

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (Source: RJPBCS)

- Synthesis and antimicrobial activity of pyrazine carboxamide derivatives - ResearchGate.

- Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade - MDPI. (Source: MDPI)

- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)

- A review: Mechanism of action of antiviral drugs - PMC.

- Pyrazine derivatives (9 and 10) as anti-SARS-CoV-2 agents. - ResearchGate.

- New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PubMed Central.

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. (Source: PubMed)

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) | Bentham Science Publishers. (Source: Bentham Science)

- Pyrazine Derivatives: A Patent Review (June 2012 - Present) - PubMed. (Source: PubMed)

- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI)

- Fluorescence-Based Membrane Potential Assays in Bacteria - Frontiers. (Source: Frontiers)

- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - bioRxiv. (Source: bioRxiv)

- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes | Microbiology Society. (Source: Microbiology Society)

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.

- Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (Source: Molecular Devices)

- Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review - Frontiers. (Source: Frontiers)

- Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices | Biocompare.com. (Source: Biocompare)

- SERT Transporter Assay - BioIVT. (Source: BioIVT)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 17. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]

- 20. Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bioivt.com [bioivt.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. moleculardevices.com [moleculardevices.com]

- 24. biocompare.com [biocompare.com]

literature review of pyrazine-based kinase inhibitors

From Scaffold Design to Clinical Efficacy

Executive Summary

The pyrazine moiety (1,4-diazine) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor landscape. Unlike promiscuous binders, pyrazine derivatives offer a tunable electronic profile that facilitates precise hydrogen bonding within the ATP-binding pocket (hinge region) of protein kinases.

This technical guide synthesizes the structural advantages, synthetic pathways, and biological validation protocols for pyrazine-based inhibitors. It moves beyond general theory to provide actionable protocols for synthesis and evaluation, grounded in FDA-approved case studies like Acalabrutinib (BTK), Gilteritinib (FLT3/AXL), and Erdafitinib (FGFR).

Part 1: The Pyrazine Advantage in Kinase Inhibition

Physiochemical & Electronic Properties

The pyrazine ring is an electron-deficient, planar, six-membered heterocycle.[1] Its utility in kinase inhibition stems from three core properties:

-

Hinge Region Binding: The nitrogen atoms (N1/N4) act as weak bases (

) but effective hydrogen bond acceptors. In the kinase hinge region, N1 often accepts a proton from the backbone amide (e.g., Met, Glu, or Leu residues), while substituents at C2 or C3 donate a proton, creating a "bidentate" binding mode. -

Metabolic Stability: Compared to electron-rich rings (e.g., furan, thiophene), the electron-deficient nature of pyrazine makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Vectorial Growth: The 2,3,5,6-substitution pattern allows medicinal chemists to grow the molecule into the "solvent-exposed front" or the "hydrophobic back pocket" (gatekeeper region) to tune selectivity.

Structural Classification of Pyrazine Inhibitors

Pyrazine kinase inhibitors generally fall into two structural classes:

-

Monocyclic Pyrazines: Often utilized as core linkers (e.g., Darovasertib).

-

Fused Pyrazines: The pyrazine ring is fused to form bicyclic systems like Imidazo[1,5-a]pyrazine (e.g., Acalabrutinib) or Pyrrolo[2,3-b]pyrazine .

Visualization: Structural Logic of Pyrazine Scaffolds

The following diagram illustrates the structural evolution from a simple pyrazine core to complex clinical agents.

Caption: Structural divergence of the pyrazine scaffold into major FDA-approved kinase inhibitor classes.

Part 2: Clinical Case Studies & Binding Modes

The efficacy of pyrazine inhibitors is validated by their clinical success.[2][3][4] The table below summarizes key agents and their mechanistic basis.

| Drug Name | Scaffold Type | Target Kinase | Indication | Key Binding Feature |

| Acalabrutinib | Imidazo[1,5-a]pyrazine | BTK (Cys481) | Mantle Cell Lymphoma | Covalent binding to Cys481 via butynamide warhead; Pyrazine core orients the warhead. |

| Gilteritinib | 2-Amino-pyrazine | FLT3, AXL | AML (Acute Myeloid Leukemia) | Type I inhibitor; Pyrazine N interacts with hinge region; Side chains occupy the ATP pocket. |

| Erdafitinib | Pyrazolo-pyrazine | FGFR 1-4 | Urothelial Carcinoma | Exploits the gatekeeper region to overcome resistance mutations. |

| Darovasertib | Pyrazine-carboxamide | PKC | Uveal Melanoma | High specificity for PKC isoforms via amide-linker interactions. |

Part 3: Synthetic Architecture (Protocol)

Objective: Synthesis of a generic 2-amino-3-arylpyrazine scaffold, a precursor motif found in Gilteritinib and Crizotinib analogs. Methodology: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling followed by SNAr amination.

Experimental Protocol: Suzuki-Miyaura Coupling

Rationale: This step installs the aryl group at the C3 position, critical for occupying the hydrophobic pocket of the kinase.

Reagents:

-

2-amino-3-chloropyrazine (Starting Material)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

-

Inerting: Charge a 50 mL round-bottom flask with 2-amino-3-chloropyrazine (1.0 equiv), Arylboronic acid (1.2 equiv), and Base. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalysis: Add the Pd-catalyst rapidly under a positive stream of Argon.

-

Reflux: Heat the reaction mixture to

for 4–12 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.-

Checkpoint: Disappearance of the chlorinated starting material indicates completion.

-

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc and wash with brine.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (

, Gradient: 0-50% EtOAc in Hexanes).

Visualization: Synthetic Logic Flow

Caption: Palladium-catalyzed construction of the bi-aryl pyrazine hinge-binding motif.

Part 4: Biological Evaluation Protocol

Objective: Quantify the potency (

Assay Principle

The assay quantifies the amount of ADP produced during the kinase reaction.

-

Kinase Reaction:

-

ADP Depletion: Unused ATP is depleted.

-

ADP Detection: ADP is converted back to ATP, which is used by Luciferase to generate light.

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare 3-fold serial dilutions of the pyrazine inhibitor in 100% DMSO (10-point curve).

-

Dilute into 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA).

-

-

Enzyme Reaction (5

L volume):-

Add 1

L of inhibitor (or DMSO control) to a 384-well white plate. -

Add 2

L of Kinase enzyme (optimized concentration, e.g., 1-5 nM). -

Incubate for 10 min at RT (allows inhibitor to bind).

-

Add 2

L of ATP/Substrate mix ( -

Incubate for 60 min at RT.

-

-

ADP-Glo Reagent Addition (5

L):-

Add 5

L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. -

Incubate for 40 min at RT.

-

-

Detection Reagent Addition (10

L):-

Add 10

L of Kinase Detection Reagent (converts ADP -

Incubate for 30 min.

-

-

Data Acquisition:

-

Measure Luminescence (RLU) using a plate reader (e.g., EnVision or GloMax).

-

-

Analysis:

-

Plot RLU vs. log[Inhibitor]. Fit data to a sigmoidal dose-response equation (variable slope) to calculate

.

-

Visualization: Assay Mechanism

Caption: Logical flow of the ADP-Glo assay for quantifying kinase inhibition.

References

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents. [Link] (Note: Generalized link to journal based on search context)

-

Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation. MedChemComm. [Link]

-

Structure-activity relationships of pyrazine-based CK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to 6-(4-Morpholinyl)pyrazinamine: Molecular Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Morpholinyl)pyrazinamine, a heterocyclic amine incorporating both a pyrazine and a morpholine moiety. This document details its molecular structure, chemical formula, and key identifiers. A central focus is placed on its synthetic pathway, outlining a probable and efficient laboratory-scale preparation. Furthermore, this guide discusses the potential biological significance of this compound, drawing upon the established pharmacological relevance of its constituent chemical scaffolds, particularly in the context of kinase inhibition. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of novel pyrazine derivatives.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the morpholine ring is a common feature in many approved drugs, often incorporated to improve physicochemical properties such as solubility and metabolic stability. The strategic combination of these two pharmacophores in this compound presents a molecule of significant interest for further investigation in drug discovery and development. This guide aims to provide a detailed technical understanding of this compound, from its fundamental structure to its potential therapeutic applications.

Molecular Structure and Chemical Formula

The core structure of this compound features a pyrazine ring substituted with an amino group at the 2-position and a morpholine ring at the 6-position, connected via the morpholine nitrogen.

Molecular Formula: C₈H₁₂N₄O[1]

Molecular Weight: 180.21 g/mol [1]

IUPAC Name: 6-morpholin-4-ylpyrazin-2-amine

CAS Number: 717847-03-5[1]

Canonical SMILES: C1COCCN1C2=NC=C(C=N2)N

Structural Elucidation

The structural framework of this compound is built upon a central pyrazine ring. The key substitutions are:

-

An amino group (-NH₂) at position 2 of the pyrazine ring.

-

A morpholine ring attached at position 6 of the pyrazine ring through its nitrogen atom.

This arrangement of functional groups imparts specific electronic and steric properties to the molecule, which are crucial for its chemical reactivity and biological interactions.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, self-validating protocol based on common SNAr reactions involving similar substrates. Optimization of reaction time, temperature, and stoichiometry may be required to achieve optimal yields.

Materials:

-

6-chloropyrazin-2-amine

-

Morpholine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyrazin-2-amine (1.0 eq).

-

Solvent and Base Addition: Add the solvent (e.g., DMF, 5-10 mL per mmol of starting material) and the base (e.g., K₂CO₃, 2.0 eq).

-

Nucleophile Addition: Add morpholine (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, the morpholine ring, and the amino group.

-

Pyrazine Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm).

-

Morpholine Protons: Two triplets (or more complex multiplets) corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms (δ 3.0-4.0 ppm).

-

Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Pyrazine Carbons: Signals in the aromatic region (δ 130-160 ppm).

-

Morpholine Carbons: Signals for the methylene carbons, with those adjacent to oxygen appearing more downfield (δ 60-70 ppm) than those adjacent to nitrogen (δ 40-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-N Stretching: Bands in the region of 1250-1350 cm⁻¹ for the aromatic amine and the morpholine C-N bonds.

-

C-O Stretching: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 180.21. Fragmentation patterns would likely involve the loss of fragments from the morpholine and pyrazine rings.

Potential Biological Activity and Applications

The structural motifs present in this compound suggest its potential as a biologically active molecule, particularly in the realm of oncology.

Kinase Inhibition

The pyrazine and morpholine scaffolds are prevalent in a number of kinase inhibitors. Specifically, the morpholine moiety is a key feature in several inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway. The oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the kinase domain.

Compounds with a 4-morpholino-pyrazolo[3,4-d]pyrimidine core have been identified as highly potent and selective ATP-competitive inhibitors of mTOR. [2]This suggests that this compound could potentially exhibit inhibitory activity against PI3K, mTOR, or other related kinases.

Figure 3: Potential mechanism of action via inhibition of the PI3K/mTOR pathway.

Drug Development Potential

Given its structural similarity to known kinase inhibitors, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further derivatization of the amino group or the pyrazine ring could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. Its relatively low molecular weight and simple structure make it an attractive scaffold for medicinal chemistry campaigns.

Conclusion

This compound is a heterocyclic compound with a well-defined molecular structure and formula. While detailed experimental data is limited, its synthesis is readily achievable through standard organic chemistry techniques. The presence of the pyrazine and morpholine moieties strongly suggests its potential as a biologically active agent, particularly as a kinase inhibitor. This technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into the chemical and biological properties of this promising molecule. Future studies should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a thorough evaluation of its biological activity against a panel of relevant targets.

References

-

Lead Sciences. 6-Morpholinopyrazin-2-amine. Available from: [Link]

-

Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010–8024. Available from: [Link]

Sources

- 1. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(4-Morpholinyl)pyrazinamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 6-(4-Morpholinyl)pyrazinamine, a novel small molecule with a chemical scaffold suggestive of significant biological activity. Based on an extensive review of structurally related compounds, we hypothesize that the primary therapeutic targets of this compound lie within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cellular growth, proliferation, and survival, and its aberrant activation is a hallmark of numerous human cancers.[1][2][3][4] This guide will elucidate the rationale behind this hypothesis, detail the key components of the PI3K/Akt/mTOR pathway, and provide a roadmap for the experimental validation of these potential targets.

Introduction to this compound and the Rationale for Target Identification

The pyrazine ring is a core component of many biologically active compounds, with derivatives demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[5] The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to enhance aqueous solubility and metabolic stability, often leading to improved pharmacokinetic profiles. The combination of these two pharmacophores in this compound suggests a strong potential for therapeutic efficacy.

While direct experimental data for this compound is not yet publicly available, a significant body of literature on structurally analogous compounds provides a compelling basis for target identification. Specifically, numerous purine and pyrimidine derivatives containing a morpholine substituent have been shown to be potent inhibitors of the PI3K/Akt/mTOR signaling cascade.[6][7][8] For instance, studies on 6-morpholino-9-sulfonylpurine derivatives have demonstrated their anti-tumor activity is linked to the modulation of the PI3K/Akt/mTOR pathway.[7][8] Furthermore, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been identified as highly potent and selective ATP-competitive inhibitors of mTOR.[9][10]

Given this precedent, this guide will focus on the PI3K/Akt/mTOR pathway as the most probable therapeutic target for this compound.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[3][11][12]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the plasma membrane. This leads to the phosphorylation and activation of Akt by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

Once activated, Akt phosphorylates a multitude of downstream substrates, leading to:

-

Promotion of cell survival: by inhibiting pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1).

-

Stimulation of cell growth: through the activation of mTOR Complex 1 (mTORC1).

-

Enhancement of cell proliferation: by modulating the activity of cell cycle regulators like glycogen synthase kinase 3β (GSK3β) and the cyclin-dependent kinase inhibitors p21 and p27.

mTOR, a serine/threonine kinase, is a central node in this pathway and exists in two distinct complexes: mTORC1 and mTORC2.[13]

-

mTORC1 is a master regulator of protein synthesis and cell growth, primarily through the phosphorylation of S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 is involved in the full activation of Akt and also plays a role in regulating the cytoskeleton.

Dysregulation of the PI3K/Akt/mTOR pathway in cancer can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN (a phosphatase that dephosphorylates PIP3), and activating mutations in Akt.[2][12]

Figure 1: The PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition Points.

Potential Therapeutic Targets for this compound

Based on the structure-activity relationships of related compounds, the most probable direct targets for this compound within the PI3K/Akt/mTOR pathway are the kinases themselves: PI3K and/or mTOR.

Phosphatidylinositol 3-kinase (PI3K)